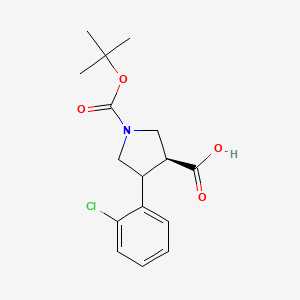

trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1212102-71-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₆H₂₀ClNO₄ and a molar mass of 325.79 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group, which enables selective deprotection under acidic conditions for subsequent functionalization. This compound is typically stored at room temperature and serves as a versatile intermediate in drug discovery, particularly in the synthesis of protease inhibitors and bioactive molecules targeting neurological disorders .

Properties

IUPAC Name |

(3R,4S)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJXFBYJBMDMRZ-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is usually performed using tert-butyl chloroformate in the presence of a base.

Attachment of the 2-chlorophenyl group: This can be done through a substitution reaction using a suitable chlorinated aromatic compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid has been investigated for its biological activities, particularly in developing new therapeutic agents.

Antiviral Activity

Research indicates that compounds with similar structural features exhibit significant antiviral activities. For instance, derivatives containing β-amino acid moieties have shown effectiveness against various viruses, including the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The introduction of this compound in drug development may lead to novel antiviral agents.

Anti-inflammatory and Antibacterial Properties

Compounds similar to this compound have also demonstrated anti-inflammatory and antibacterial properties, making them candidates for treating infections and inflammatory diseases .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

A review of literature reveals several case studies that emphasize the significance of this compound in drug discovery:

Case Study 1: Antiviral Agents

In a study focusing on β-amino acid derivatives, compounds similar to this compound exhibited enhanced antiviral activity compared to commercial agents . This suggests potential for further exploration in developing effective antiviral therapies.

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of pyrrolidine derivatives demonstrated that the introduction of different substituents can significantly alter the pharmacological properties of the resulting compounds . This approach underscores the utility of this compound as a scaffold for creating new drugs.

Mechanism of Action

The mechanism of action of trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenyl vs. Trifluoromethylphenyl Derivatives

trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS: 169248-97-9)

Table 1 : Comparison of Chlorophenyl and Trifluoromethylphenyl Derivatives

| Property | 2-Chlorophenyl Derivative | 3-Trifluoromethylphenyl Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 325.79 | 359.34 |

| Substituent logP | ~0.71 | ~1.07 |

| Electronic Effect | Moderate EWG (Cl) | Strong EWG (CF₃) |

| Metabolic Stability | Moderate | High |

Chlorophenyl vs. Fluorophenyl Derivatives

trans-1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 959581-02-3)

trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 301226-53-9)

Table 2 : Fluorophenyl Derivatives Comparison

| Property | 2-Fluorophenyl Derivative | 3-Fluorophenyl Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 309.34 | 309.33 |

| Substituent σm | 0.34 | 0.34 |

| Solubility | Higher | Moderate |

Chlorophenyl vs. Methylphenyl Derivatives

- trans-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid

Functional and Application Comparisons

Synthetic Utility :

- The Boc group in all derivatives allows for orthogonal deprotection, facilitating sequential modifications .

- Chlorophenyl derivatives are preferred in CNS drug candidates due to Cl’s balance of lipophilicity and stability .

- Trifluoromethylphenyl derivatives excel in kinase inhibitor design due to CF₃’s strong binding to ATP pockets .

Biological Activity :

Biological Activity

Trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid, commonly referred to as Boc-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid, is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a chlorophenyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C16H20ClNO4

- Molecular Weight : 325.79 g/mol

- CAS Number : 791625-60-0

- Melting Point : 185 - 187 °C

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amino acid derivatives.

- Introduction of the Chlorophenyl Group : This is done via nucleophilic substitution using chlorobenzene derivatives.

- Protection with Boc Group : The Boc group is introduced to protect the amine functionality during subsequent reactions, usually employing di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

The biological activity of this compound is largely attributed to its structural components:

- The Boc group protects the compound during reactions and enhances stability.

- The chlorophenyl group facilitates interactions with biological targets, potentially influencing binding affinity and selectivity.

- The carboxylic acid functional group can participate in hydrogen bonding and ionic interactions with various biomolecules.

Biological Studies and Findings

Research indicates that compounds similar to this compound exhibit significant biological activities. Below are some key findings from various studies:

Case Studies

-

Antiviral Activity Against TMV :

- In vivo studies indicated that certain analogs of this compound demonstrated superior antiviral efficacy compared to standard treatments, with curative and protective activities measured at varying concentrations.

-

Anticancer Research :

- A study assessing the cytotoxic effects of related pyrrolidine compounds on various cancer cell lines revealed significant growth inhibition, suggesting that modifications to the chlorophenyl moiety can enhance anticancer activity.

-

Anticonvulsant Effects :

- A series of experiments highlighted the anticonvulsant potential of pyrrolidine derivatives, with specific compounds showing improved efficacy in animal models compared to existing anticonvulsants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.